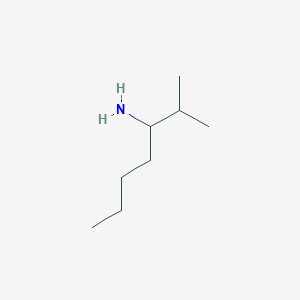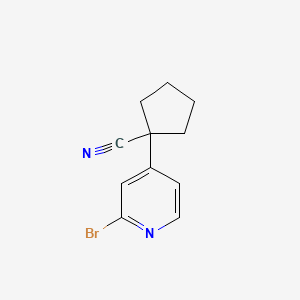
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile is an organic compound with the molecular formula C11H11BrN2 It is a derivative of pyridine and cyclopentanecarbonitrile, featuring a bromine atom at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile typically involves the reaction of 2-bromopyridine with cyclopentanecarbonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an anhydrous solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction mixture is usually cooled to control the exothermic reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
化学反应分析
Types of Reactions
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.
相似化合物的比较
Similar Compounds
1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile: A similar compound with a cyclopropane ring instead of a cyclopentane ring.
1-(2-Chloropyridin-4-yl)cyclopentanecarbonitrile: A derivative with a chlorine atom instead of bromine.
1-(2-Bromopyridin-4-yl)cyclohexanecarbonitrile: A compound with a cyclohexane ring instead of cyclopentane.
Uniqueness
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile is unique due to its specific combination of a bromopyridine moiety and a cyclopentanecarbonitrile group. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC 名称 |
1-(2-bromopyridin-4-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C11H11BrN2/c12-10-7-9(3-6-14-10)11(8-13)4-1-2-5-11/h3,6-7H,1-2,4-5H2 |
InChI 键 |
QPZMSSWNFOEXMF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C#N)C2=CC(=NC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)

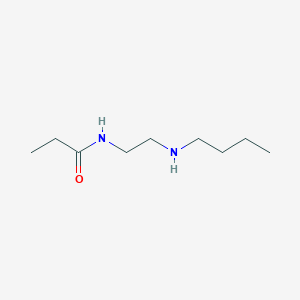
![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)
![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
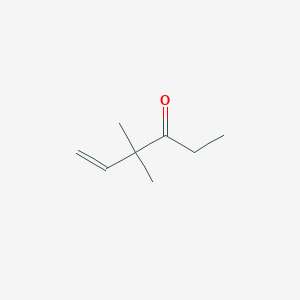

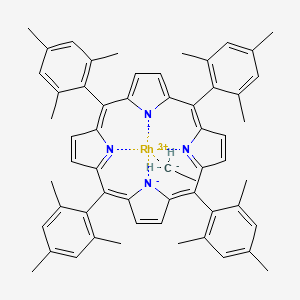
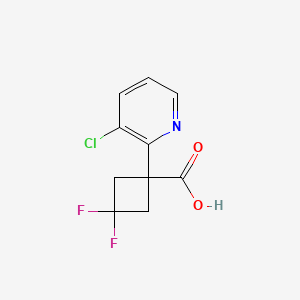
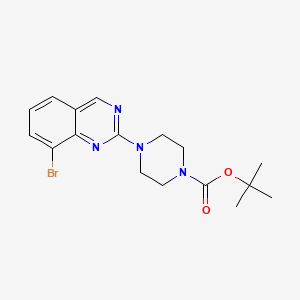
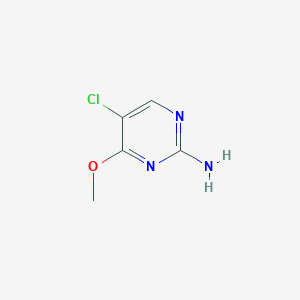
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)

